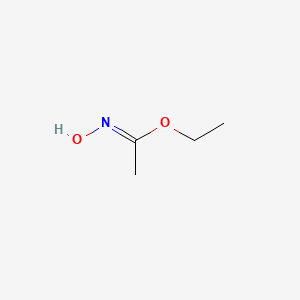

Ethyl acetohydroxamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1E)-N-hydroxyethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKAVVNRCKPKNM-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N/O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10576-12-2 | |

| Record name | Ethanimidic acid, N-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl N-hydroxyacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Ethyl Acetohydroxamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl acetohydroxamate is a crucial molecule in the study of enzyme inhibition, primarily acting as a prodrug for its active form, acetohydroxamic acid (AHA). AHA is a potent and well-characterized inhibitor of urease, a nickel-containing metalloenzyme. This guide delves into the core mechanism of action of this compound, its conversion to AHA, and the subsequent inhibition of urease. It provides quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the key pathways and workflows.

Introduction to this compound and Urease

This compound is a synthetic compound that serves as a precursor to acetohydroxamic acid (AHA).[1] AHA is structurally similar to urea (B33335), the natural substrate for the urease enzyme.[2] Urease (EC 3.5.1.5) is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). The carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[3] This enzymatic activity is a significant virulence factor for several pathogens, including Helicobacter pylori and Proteus mirabilis, contributing to conditions like gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[4] The inhibition of urease is, therefore, a key therapeutic strategy.[4]

Core Mechanism of Action

The inhibitory action of this compound is a two-step process involving its hydrolysis to the active inhibitor, acetohydroxamic acid (AHA), which then directly inhibits the urease enzyme.

Prodrug Conversion

This compound is readily hydrolyzed in vivo to yield acetohydroxamic acid (AHA) and ethanol. This conversion is essential for its biological activity.

Urease Inhibition by Acetohydroxamic Acid (AHA)

The mechanism of urease inhibition by AHA is multifaceted and involves competitive and irreversible binding to the enzyme's active site.

-

Competitive Inhibition : Due to its structural similarity to urea, AHA acts as a competitive inhibitor, binding to the active site of urease and preventing the substrate (urea) from binding.[1][5]

-

Active Site Binding : The active site of urease contains a binuclear nickel center, with two Ni(II) ions that are crucial for catalysis.[6][7] The hydroxamic acid moiety (-CONHOH) of AHA is the key pharmacophore responsible for its inhibitory activity.[8] It coordinates with the two nickel ions in the active site, forming a stable chelate complex.[5][8] This binding effectively blocks the catalytic machinery of the enzyme.

-

Irreversible Inhibition : The interaction between AHA and the urease active site is considered irreversible, leading to a potent and long-lasting inhibition of the enzyme's activity.[2][9]

The following diagram illustrates the enzymatic reaction of urease and its inhibition by acetohydroxamic acid.

Quantitative Data on Urease Inhibition

The inhibitory potency of acetohydroxamic acid (AHA) against urease has been quantified using various parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the urease and the experimental conditions.

| Parameter | Value | Urease Source | pH | Temperature (°C) | Reference |

| IC50 | 900 µM | Soybean | 7.0 | 37 | [1] |

| Ki | 0.053 mM | Soybean | 7.0 | 37 | [1] |

| IC50 | 0.11 mM | Helicobacter pylori | - | - | [10] |

| IC50 | 0.26 mM | Jack bean | - | - | [10] |

Experimental Protocols

The most common method for determining urease inhibition is the Berthelot method, a colorimetric assay that quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[11]

Principle of the Berthelot Method

Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this compound is measured spectrophotometrically (typically between 625 and 670 nm), and the intensity of the color is directly proportional to the ammonia concentration.[11]

Reagents and Equipment

-

Urease solution : Purified urease (e.g., from Jack bean) dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Urea solution : Urea dissolved in buffer.

-

Inhibitor solution : this compound or acetohydroxamic acid dissolved in a suitable solvent.

-

Phenol-nitroprusside solution (Berthelot solution A) : A solution of phenol (B47542) and sodium nitroprusside.[12]

-

Alkaline hypochlorite (B82951) solution (Berthelot solution B) : A solution of sodium hypochlorite in an alkaline solution.[12]

-

Ammonia standard solution : For creating a calibration curve.

-

Equipment : Spectrophotometer or microplate reader, incubator, pipettes, and test tubes or 96-well plates.[11]

Experimental Workflow

The following diagram outlines the typical workflow for a urease inhibition assay using the Berthelot method.

Step-by-Step Procedure

-

Prepare Reagents : Prepare all solutions as described above.

-

Set up the Assay : In a 96-well plate or test tubes, add the urease solution and different concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubation : Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction : Add the urea solution to all wells to start the enzymatic reaction.

-

Incubation : Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the controlled temperature.

-

Stop Reaction and Develop Color : Stop the reaction by adding the Berthelot reagents (Solution A and Solution B). Incubate for a further period (e.g., 20-30 minutes) at room temperature to allow for color development.[12]

-

Measure Absorbance : Measure the absorbance of the solution at the appropriate wavelength (e.g., 630 nm) using a spectrophotometer or microplate reader.

-

Calculate Percentage Inhibition : The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100[11]

-

Determine IC50 : Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[4]

Conclusion

This compound functions as an effective urease inhibitor through its conversion to acetohydroxamic acid. The mechanism of action is well-established, involving competitive and irreversible inhibition of the urease enzyme by chelating the nickel ions in its active site. The quantitative analysis of its inhibitory activity and the standardized protocols for its evaluation are crucial for the development of novel therapeutics targeting urease-producing pathogens. The information and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetohydroxamic acid - Wikipedia [en.wikipedia.org]

- 3. Urease - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A Small-Molecule Inhibitor of Gut Bacterial Urease Protects the Host from Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. static.igem.wiki [static.igem.wiki]

An In-depth Technical Guide to the Synthesis and Properties of Ethyl Acetohydroxamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl acetohydroxamate, a versatile organic compound, holds significant importance as a synthetic intermediate in the pharmaceutical and chemical industries. Its utility stems from the presence of the hydroxamic acid functional group, which imparts metal-chelating and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a urease and matrix metalloproteinase inhibitor. Detailed experimental protocols for its synthesis and characterization are provided, alongside illustrative diagrams to elucidate reaction pathways and biological mechanisms.

Introduction

This compound (EAH) is a hydroxamic acid derivative with the chemical formula C₄H₉NO₂. First synthesized in the mid-20th century, it has since been recognized for its potential in various scientific and industrial fields.[1] As an intermediate, it is crucial in the synthesis of more complex molecules, including enzyme inhibitors and metal-chelating agents.[1][2] Its biological activity is primarily attributed to the hydroxamic acid moiety, which can effectively bind to the metal centers of enzymes, leading to their inhibition. This guide aims to provide a detailed resource for professionals engaged in research and development involving this compound and related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and established methods involve the reaction of an ethyl acetoacetate (B1235776) derivative with a source of hydroxylamine (B1172632).

Synthesis from Ethyl Acetoacetate and Hydroxylamine Hydrochloride

This is a widely used laboratory-scale method for the preparation of this compound.[1] The reaction proceeds via a nucleophilic attack of hydroxylamine on the ester carbonyl group of ethyl acetoacetate, followed by cyclization and subsequent ring-opening to yield the final product. The reaction is typically carried out in an alcoholic solvent under basic conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, for pH adjustment)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in methanol.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide or potassium hydroxide in methanol. A precipitate of NaCl or KCl will form.

-

To this stirred suspension, add ethyl acetoacetate dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with a small amount of water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Synthesis from Ethyl Acetimidate Hydrochloride

An alternative and efficient method involves the synthesis of ethyl acetohydroximate from ethyl acetimidate hydrochloride.[3] This method avoids the direct use of hydrogen chloride gas and can produce the product in high yield without the need for column chromatography.[3]

Logical Workflow for this compound Synthesis from Ethyl Acetimidate Hydrochloride

Caption: Synthesis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.

Physical Properties

This compound is a white to off-white crystalline solid or a clear, colorless liquid after melting, possessing a faint, characteristic odor.[1][4] It is known to be sensitive to moisture.[4]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO₂ | |

| Molecular Weight | 103.12 g/mol | |

| Melting Point | 23-25 °C (lit.) | |

| Boiling Point | 55-58 °C / 6 mmHg (lit.) | |

| Density | ~1.16 g/cm³ (rough estimate) | |

| Refractive Index (n²⁰/D) | 1.434 (lit.) | |

| Flash Point | 170 °F (76.7 °C) |

Solubility

This compound is soluble in water, although it may undergo decomposition.[1][4] Quantitative solubility data in various solvents is crucial for its use in different applications.

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Soluble (may decompose) |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Diethyl Ether | Soluble |

| Hexane | Sparingly soluble |

Note: Specific quantitative solubility data is limited in publicly available literature and may require experimental determination.

Spectral Data

The structural elucidation and purity assessment of this compound are typically performed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the methyl group (singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon, and carbons of the ethyl and methyl groups. |

| IR Spectroscopy | Characteristic peaks for N-O-H, C=N, and C-O stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

Acidity (pKa)

The pKa of the hydroxamic acid group is a critical parameter that influences its ionization state and, consequently, its ability to chelate metal ions and inhibit enzymes. The predicted pKa for this compound is approximately 14.20.[4]

Experimental Protocol: Determination of Physicochemical Properties

Melting Point Determination:

-

A small amount of the purified solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination:

-

A small volume of the liquid is placed in a distillation flask with a boiling chip.

-

The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

pKa Determination by Potentiometric Titration:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Biological Properties and Applications

The biological activity of this compound is primarily linked to its function as an enzyme inhibitor, a property endowed by the hydroxamic acid moiety.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[5] Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Hydroxamic acids, including this compound, act as potent urease inhibitors by chelating the nickel ions in the enzyme's active site, thereby blocking its catalytic activity.[5][6]

Signaling Pathway of Urease Inhibition by Hydroxamic Acid

Caption: Urease Inhibition by Hydroxamic Acid.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[7] Overexpression of MMPs is implicated in various diseases, including cancer and arthritis. Hydroxamic acids are well-known inhibitors of MMPs, functioning by coordinating with the catalytic zinc ion in the active site.[7]

Signaling Pathway of MMP Inhibition by Hydroxamic Acid

Caption: MMP Inhibition by Hydroxamic Acid.

Other Applications

Beyond its biological activities, this compound finds use in other areas:

-

Analytical Chemistry: As a chelating agent for the selective complexation of metal ions.[1]

-

Mineral Flotation: Employed as a collector in the flotation process for mineral separation.[1]

-

Agrochemicals: Serves as an intermediate in the synthesis of certain agrochemicals.[2]

Safety and Handling

This compound may cause mild irritation to the eyes, skin, and respiratory tract upon exposure.[1] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a cool, dry place.[4]

Conclusion

This compound is a valuable and versatile chemical with significant applications in medicinal chemistry and other industrial sectors. Its synthesis is well-established, and its physicochemical properties are well-characterized. The ability of its hydroxamic acid moiety to inhibit key enzymes like urease and matrix metalloproteinases underscores its importance in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important compound.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Technical Guide: Ethyl N-hydroxyacetimidate (CAS 10576-12-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-hydroxyacetimidate, with the CAS number 10576-12-2, is a versatile chemical reagent primarily utilized in organic synthesis. It serves as a key intermediate, particularly as a hydroxylamine (B1172632) equivalent, in the formation of carbon-oxygen and carbon-nitrogen bonds. Its utility is most prominently demonstrated in the synthesis of O-arylhydroxylamines and substituted benzofurans, which are important scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications.

Chemical Structure and Properties

Ethyl N-hydroxyacetimidate is a hydroximate ester. The presence of both a nucleophilic oxygen and a potentially reactive C=N bond makes it a valuable synthetic building block.

Chemical Structure

-

Molecular Formula: C₄H₉NO₂

-

SMILES: C/C(OCC)=N\O

-

InChI: InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl N-hydroxyacetimidate.

| Property | Value | Source |

| Molecular Weight | 103.12 g/mol | PubChem |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | Tokyo Chemical Industry |

| Melting Point | 23-25 °C | ChemSrc |

| Boiling Point | 164.5 ± 9.0 °C at 760 mmHg | ChemSrc |

| Density | 1.0 ± 0.1 g/cm³ | ChemSrc |

| Flash Point | 76.7 ± 0.0 °C | ChemSrc |

| Solubility | Soluble in many organic solvents. | General Knowledge |

| Vapor Pressure | 0.7 ± 0.2 mmHg at 25°C | ChemSrc |

Experimental Protocols

Ethyl N-hydroxyacetimidate is a key reagent in several synthetic transformations. Below are detailed methodologies for its synthesis and a key application in palladium-catalyzed O-arylation.

Synthesis of Ethyl N-hydroxyacetimidate

This protocol is adapted from a patented procedure for the preparation of organo N-hydroxyimidates.

Materials:

-

Anhydrous ethanol (B145695)

-

Anhydrous HCl gas

-

Dimethylformamide (DMF)

-

Hydroxylamine sulfate (B86663)

-

Anhydrous ammonia (B1221849) gas

Procedure:

-

Formation of Ethyl Acetimidate Hydrochloride:

-

In a one-liter jacketed resin kettle equipped with an overhead stirrer, thermometer, and gas sparger, mix anhydrous ethanol (113 g), acetonitrile (100 g), and toluene (400 ml).

-

Cool the mixture to 0 °C with vigorous stirring.

-

Sparge anhydrous HCl gas (95 g) into the mixture over approximately 2 hours, maintaining the temperature at 0 °C.

-

Continue stirring the resulting thick slurry overnight while maintaining the cooling.

-

Filter the slurry to collect the white solid of ethyl acetimidate hydrochloride. The crude yield is approximately 94.1%.

-

-

Reaction with Hydroxylamine:

-

In a 500 ml flask, mix a portion of the ethyl acetimidate hydrochloride (e.g., 21.8 g, 0.12 mole) with dimethylformamide (125 ml) and solid hydroxylamine sulfate (10.5 g, 0.064 mole).

-

Slowly bubble anhydrous ammonia gas through the stirred mixture. The reaction is exothermic, and the temperature will rise.

-

After the addition of ammonia is complete, cool the resulting slurry and filter to remove the inorganic salt byproduct.

-

The filtrate contains the desired product, Ethyl N-hydroxyacetimidate, in DMF. The product can be isolated by distillation or used directly in subsequent reactions.

-

Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate

This protocol describes a general method for the C-O cross-coupling of aryl halides with Ethyl N-hydroxyacetimidate, as reported in the Journal of the American Chemical Society.[1][2]

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Ethyl N-hydroxyacetimidate

-

Cesium carbonate (Cs₂CO₃)

-

(allylPdCl)₂

-

t-BuBrettPhos (ligand)

-

Toluene

Procedure:

-

Reaction Setup:

-

In a glovebox, an oven-dried vial is charged with (allylPdCl)₂ (0.5 – 2.5 mol %), the biarylphosphine ligand (e.g., t-BuBrettPhos, 2 – 10 mol %), and Cs₂CO₃ (1.5 mmol).

-

The vial is sealed with a Teflon-lined cap and removed from the glovebox.

-

Aryl halide (1 mmol), Ethyl N-hydroxyacetimidate (1.25 mmol), and toluene (2 ml) are added via syringe.

-

-

Reaction Execution:

-

The reaction mixture is stirred and heated to 65 °C for 1–12 hours. The reaction progress can be monitored by GC-MS or TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired O-arylated product.

-

Mandatory Visualizations

Synthesis Workflow of Ethyl N-hydroxyacetimidate

Caption: Synthesis of Ethyl N-hydroxyacetimidate.

Experimental Workflow for Pd-Catalyzed O-Arylation

Caption: Experimental workflow for Pd-catalyzed O-arylation.

Safety and Handling

Ethyl N-hydroxyacetimidate is a flammable liquid and vapor and is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

Conclusion

Ethyl N-hydroxyacetimidate is a valuable and versatile reagent in organic synthesis. Its ability to act as a hydroxylamine equivalent in palladium-catalyzed cross-coupling reactions provides an efficient route to O-arylhydroxylamines, which are important precursors to a variety of biologically active molecules. The experimental protocols and chemical data provided in this guide are intended to support researchers in the effective application of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Stability and Degradation of Ethyl Acetohydroxamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of ethyl acetohydroxamate. This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly hydroxamic acids, which are known for their potential as enzyme inhibitors.[1] Understanding the stability of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug products. This document outlines the physical and chemical properties of this compound, its potential degradation pathways, and detailed experimental protocols for stability and degradation analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of stability studies and for understanding the compound's behavior under various experimental conditions.

| Property | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| CAS Number | 10576-12-2 |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid |

| Melting Point | 23-25 °C |

| Boiling Point | 55-58 °C at 6 mmHg |

| Solubility | Soluble in water, may decompose.[2] |

| Storage Conditions | 2-8°C, protect from light, moisture sensitive. |

Potential Degradation Pathways

While specific degradation kinetic studies on this compound are not extensively available in the public domain, its degradation pathways can be inferred from the reactivity of its functional groups: an N-hydroxyimidate, which is a tautomer of a hydroxamic acid and also has ester-like characteristics. The primary degradation pathways are anticipated to be hydrolysis, thermal degradation, oxidative degradation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway for this compound, particularly under acidic or basic conditions. The molecule contains a susceptible ester-like linkage.

-

Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the N-hydroxyimidate linkage can be hydrolyzed to yield acetohydroxamic acid and ethanol. Further hydrolysis of acetohydroxamic acid can produce acetic acid and hydroxylamine.

-

Base-Catalyzed Hydrolysis : Under basic conditions, saponification of the ester-like linkage is expected, leading to the formation of the salt of acetohydroxamic acid and ethanol.

The proposed hydrolytic degradation pathway is illustrated in the diagram below.

Thermal Degradation

Exposure to elevated temperatures can induce the degradation of this compound. The specific degradation products will depend on the temperature and the presence of other reactive species. Thermal degradation of hydroxamic acids can sometimes lead to the Lossen rearrangement, which would result in the formation of an isocyanate.

Oxidative Degradation

This compound may be susceptible to oxidation, particularly in the presence of oxidizing agents such as hydrogen peroxide. The hydroxamic acid moiety can be oxidized, potentially leading to the formation of nitroso and nitro compounds, as well as smaller organic fragments.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of this compound. Photodegradation of hydroxamic acids can proceed through radical mechanisms, leading to a complex mixture of degradation products.

Experimental Protocols for Stability and Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.[3][4] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3]

General Experimental Workflow

The general workflow for conducting a forced degradation study is depicted in the following diagram.

Detailed Protocols

The following table outlines the specific conditions for each stress test. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. 2. Add an equal volume of 0.1 M HCl. 3. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis. |

| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL. 2. Add an equal volume of 0.1 M NaOH. 3. Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL. 2. Add an equal volume of 3% hydrogen peroxide. 3. Keep the solution at room temperature for a specified period, protected from light. 4. At each time point, withdraw a sample and dilute with the mobile phase for analysis. |

| Thermal Degradation | 1. Place solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH). 2. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze. |

| Photodegradation | 1. Expose a solution of this compound (and the solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. A control sample should be protected from light. 3. At the end of the exposure, analyze the samples. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable for identifying volatile degradation products.[2][5][6][7]

3.3.1. HPLC Method Development

A reverse-phase HPLC method should be developed and validated. Key aspects to consider include:

-

Column: C18 column is often a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3.3.2. Identification of Degradation Products

Mass spectrometry (LC-MS or GC-MS) is a powerful tool for the identification of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound and known potential impurities, their structures can be elucidated.

Summary and Conclusion

This technical guide has provided a comprehensive overview of the stability and degradation of this compound. While direct experimental data on its degradation is limited, this guide offers a framework for understanding its potential degradation pathways based on its chemical structure. The detailed experimental protocols for forced degradation studies, based on ICH guidelines, provide a solid foundation for researchers and drug development professionals to assess the stability of this important pharmaceutical intermediate. The successful execution of these studies is critical for the development of robust and reliable drug products.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. biopharminternational.com [biopharminternational.com]

- 5. researchgate.net [researchgate.net]

- 6. A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines [mdpi.com]

- 7. researchgate.net [researchgate.net]

Ethyl Acetohydroxamate: A Versatile Precursor for the Synthesis of Novel Hydroxamic Acid Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxamic acids represent a pivotal class of organic compounds, renowned for their potent metal-chelating properties that underpin their broad utility in medicinal chemistry, particularly as enzyme inhibitors. Ethyl acetohydroxamate (also known as Ethyl N-hydroxyacetimidate) emerges as a key precursor and versatile building block in the synthesis of more complex hydroxamic acid derivatives and related pharmacophores. This technical guide details the properties of this compound and explores its application in the synthesis of O-acyl- and O-nitrophenylhydroxylamines, providing a foundation for researchers in drug discovery and development.

Introduction to Hydroxamic Acids and this compound

Hydroxamic acids are a class of organic compounds sharing the common functional group R-CO-NH-OH. Their ability to act as strong bidentate chelators for essential metal ions, such as Zn(II) and Fe(III), makes them potent inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). This inhibitory action has led to the development of several successful drugs, particularly in oncology.

This compound, CH₃C(=NOH)OC₂H₅, is a stable and reactive derivative of hydroxylamine (B1172632). It serves not as a direct precursor to simple hydroxamic acids (which are typically formed from esters like ethyl acetate (B1210297) and hydroxylamine), but rather as a versatile starting material for the synthesis of more complex, substituted hydroxylamine and hydroxamic acid derivatives. Its unique structure allows for targeted modifications, making it a valuable tool for medicinal chemists.[1][2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 10576-12-2 | [3] |

| Molecular Formula | C₄H₉NO₂ | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| Appearance | Colorless to white to pale yellow solid/liquid | [4] |

| Melting Point | 23-25 °C | |

| Boiling Point | 55-58 °C at 6 mmHg | |

| Refractive Index | n20/D 1.434 | |

| Purity (GC) | ≥96.0% - 97% | [4] |

| Storage Conditions | 2-8°C, Protect from moisture | |

| Synonyms | Ethyl N-hydroxyacetimidate, Ethyl acetohydroximate | [1] |

Synthetic Applications of this compound as a Precursor

This compound is a valuable reagent for creating substituted hydroxylamine derivatives, which are themselves precursors to a wide range of biologically active molecules. Key applications include its reaction with acyl chlorides and nitro-substituted aryl halides.

Synthesis of O-Acylhydroxylamines

A primary application of this compound is in the synthesis of O-acylhydroxylamines. This reaction typically proceeds via the acylation of the hydroxyl group of this compound with an appropriate acyl chloride. A general scheme for this transformation is depicted below. This method was notably described by Tamura et al. in 1973.[5]

General Reaction Scheme: R-COCl + CH₃C(=NOH)OC₂H₅ → R-CO-ON=C(CH₃)OC₂H₅ + HCl

The resulting O-acyl-N-hydroxyacetimidate can then be further transformed if necessary.

Synthesis of O-Nitrophenylhydroxylamines

Similarly, this compound can be used to synthesize O-nitrophenylhydroxylamines. This involves a nucleophilic aromatic substitution reaction where the hydroxyl group of this compound displaces a halide on an activated aromatic ring, such as 2,4-dinitrochlorobenzene. These products are valuable aminating agents in organic synthesis.[1][5]

Experimental Protocols & Data

While the full experimental details from the seminal 1973 paper by Tamura et al. are not widely available in digital archives, the general procedures for acylation reactions provide a strong basis for protocol development. The following represents a generalized protocol for the synthesis of O-acylhydroxylamines based on standard acylation chemistry.

General Experimental Protocol: Acylation of this compound

Objective: To synthesize an O-acylhydroxylamine derivative from this compound and an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine) to act as an HCl scavenger

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask dried under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the stirred solution in an ice bath to 0°C.

-

Slowly add the acyl chloride (1.05 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated amine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography or distillation as appropriate for the physical properties of the O-acylhydroxylamine derivative.

Quantitative Data: Yields for such reactions are highly dependent on the specific acyl chloride used and the precise reaction conditions. Based on analogous acylation reactions, yields are typically expected to be in the range of 60-85%. Purity would be assessed by GC-MS and NMR spectroscopy.

Visualizing the Synthetic Workflow

The logical flow of using this compound as a precursor can be visualized to better understand its role in generating diverse chemical entities.

Diagram: General Synthetic Pathways from this compound

Caption: Synthetic utility of this compound as a precursor.

Diagram: Experimental Workflow for Acylation

Caption: Experimental workflow for the acylation of this compound.

Conclusion

This compound serves as a crucial and versatile starting material for the synthesis of various substituted hydroxylamine derivatives. Its reactions with electrophiles like acyl chlorides and activated aryl halides open pathways to novel O-acyl- and O-arylhydroxylamines, which are important intermediates in the development of new therapeutic agents. The protocols and workflows outlined in this guide provide a foundational understanding for chemists to leverage this compound in their research and drug discovery programs, paving the way for the creation of next-generation enzyme inhibitors and other bioactive molecules.

References

The Role of Ethyl Acetohydroxamate in Metalloproteinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of ethyl acetohydroxamate and the broader class of hydroxamates in the study of metalloproteinase inhibition. While this compound is primarily recognized as a fundamental building block in the synthesis of more complex and potent metalloproteinase inhibitors, its core hydroxamate functionality provides the foundational mechanism of action for a significant class of these inhibitors. This guide will delve into the mechanism of inhibition, present quantitative data for the closely related acetohydroxamic acid to illustrate the inhibitory potential of the core functional group, provide detailed experimental protocols for assessing metalloproteinase inhibition, and visualize key signaling pathways and experimental workflows.

Introduction: Metalloproteinases and the Significance of Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM).[1] Their enzymatic activity is essential for various physiological processes, including development, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in a wide range of pathologies, such as cancer metastasis, arthritis, and cardiovascular diseases.[2][3] This has made MMPs a significant target for therapeutic intervention.

The Hydroxamate Moiety: A Potent Zinc-Binding Group

The inhibitory activity of a vast class of MMP inhibitors stems from the presence of a hydroxamic acid moiety (-CONHOH).[4] This functional group acts as a potent bidentate chelating agent for the catalytic zinc ion (Zn²⁺) located in the active site of MMPs.[5] this compound, as a simple hydroxamate-containing compound, exemplifies this core structural feature. The chelation of the zinc ion by the hydroxamate group effectively blocks the enzyme's catalytic activity, thereby preventing the degradation of ECM components.[4]

Quantitative Inhibition Data: Acetohydroxamic Acid as a Model

Table 1: Inhibitory Activity of Acetohydroxamic Acid (AHA) against Urease (a metalloenzyme)

| Compound | IC50 (µg/ml) |

| Acetohydroxamic Acid (AHA) | 47.29 ± 2.06[2] |

Note: The provided data is for urease, another metalloenzyme, as specific, comprehensive MMP inhibition data for acetohydroxamic acid is also limited in the readily available literature. This value is intended to illustrate the general metalloenzyme inhibitory potential of the core hydroxamic acid structure.

More complex, second-generation hydroxamate inhibitors exhibit significantly higher potency and selectivity.

Table 2: Inhibitory Activity of Selected Hydroxamate-Based MMP Inhibitors

| Compound | MMP-1 (IC50) | MMP-2 (IC50) | MMP-3 (IC50) | MMP-7 (IC50) | MMP-8 (IC50) | MMP-9 (IC50) | MMP-12 (IC50) | MMP-13 (IC50) | MMP-14 (IC50) | Reference |

| Marimastat | 5 nM | 6 nM | 200 nM | 20 nM | 2 nM | 3 nM | < 5 nM | 0.74 nM | 1.8 nM | [4] |

Experimental Protocols for Metalloproteinase Inhibition Studies

The following are detailed methodologies for two common assays used to evaluate the efficacy of metalloproteinase inhibitors.

Fluorogenic MMP Activity Assay

This assay provides a quantitative measure of MMP activity and inhibition by utilizing a quenched fluorogenic peptide substrate that fluoresces upon cleavage by an MMP.[6][7]

Materials:

-

Purified, active metalloproteinase

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

-

Test inhibitor (e.g., this compound or other hydroxamate derivatives)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the MMP in Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the test inhibitor at various concentrations to the sample wells.

-

Add 10 µL of Assay Buffer without inhibitor to the control wells.

-

Add 20 µL of the MMP solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the Mca/Dpa FRET pair) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in a sample and to assess the inhibitory effect of compounds.[8][9]

Materials:

-

Protein samples (e.g., cell culture supernatant)

-

SDS-PAGE equipment

-

Polyacrylamide gel containing 0.1% (w/v) gelatin

-

Non-reducing sample buffer

-

Washing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2.5% Triton X-100, 5 mM CaCl₂, 1 µM ZnCl₂)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1% Triton X-100, 5 mM CaCl₂, 1 µM ZnCl₂)

-

Staining Solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

-

Destaining Solution (e.g., 40% methanol, 10% acetic acid)

-

Test inhibitor

Procedure:

-

Sample Preparation:

-

Mix protein samples with non-reducing sample buffer. Do not heat the samples.

-

-

Electrophoresis:

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the gel at 4°C until the dye front reaches the bottom.

-

-

Renaturation and Inhibition:

-

Carefully remove the gel and wash it twice for 30 minutes each in Washing Buffer at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.

-

For the inhibition assay, cut the gel into two halves. Incubate one half in Incubation Buffer and the other half in Incubation Buffer containing the test inhibitor at a desired concentration.

-

Incubate both gel halves overnight (16-24 hours) at 37°C.

-

-

Staining and Visualization:

-

Stain the gels with Coomassie Brilliant Blue solution for 1 hour.

-

Destain the gels with Destaining Solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

-

Compare the intensity of the clear bands between the control and inhibitor-treated gel halves to assess the inhibitory activity.

-

Signaling Pathways and Experimental Workflows

The expression and activity of MMPs are tightly regulated by complex signaling pathways.[10] Inhibitors like those derived from this compound can intervene in these pathways, making them attractive therapeutic targets.

Key Signaling Pathways Regulating MMP Expression

Several key signaling pathways are known to regulate the transcription of MMP genes, particularly in the context of cancer and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[4][11]

Caption: Simplified signaling pathways leading to MMP expression and the point of intervention for hydroxamate-based inhibitors.

Experimental Workflow for MMP Inhibitor Screening

The process of screening for novel MMP inhibitors, from initial compound synthesis to the determination of inhibitory potency, follows a structured workflow.

Caption: A typical experimental workflow for the screening and characterization of novel MMP inhibitors.

Logical Relationship of Hydroxamate Inhibition

The core principle of inhibition by hydroxamates is the direct interaction with the catalytic zinc ion in the MMP active site.

Caption: The logical flow of events leading to MMP inhibition by a hydroxamate-containing compound.

Conclusion

This compound serves as a fundamental molecular entity in the field of metalloproteinase inhibition research. While not a potent inhibitor in its own right, its core hydroxamate group provides the essential zinc-chelating functionality that has been leveraged in the design of numerous powerful and selective MMP inhibitors. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to investigate and develop novel therapeutics targeting metalloproteinases. Understanding the foundational role of simple hydroxamates like this compound is crucial for the continued advancement of this important area of drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 10576-12-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomimetic Nanostructures: Creating a High-Affinity Zinc-Binding Site in a Folded Nonbiological Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Ethyl Acetohydroxamate: A Comprehensive Technical Guide to its Role as a Metal Ion Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl acetohydroxamate (EAH) is a versatile organic compound with significant potential as a chelating agent for a variety of metal ions. This technical guide provides an in-depth overview of the core principles governing its chelating properties, methodologies for its synthesis and characterization, and its established roles in biological systems, particularly as an inhibitor of metalloenzymes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the application of this compound as a metal-binding agent.

Introduction to this compound as a Chelating Agent

This compound, with the chemical formula CH₃C(O)N(OH)OC₂H₅, is a derivative of acetohydroxamic acid. Its molecular structure features a hydroxamic acid functional group (-C(O)N(OH)-) where the hydrogen of the hydroxylamine (B1172632) is replaced by an ethyl group. This functional group is the cornerstone of its ability to form stable complexes with a wide range of metal ions. The presence of both a carbonyl oxygen and a hydroxylamino oxygen allows this compound to act as a bidentate ligand, forming a stable five-membered ring upon chelation with a metal ion.

The chelating properties of this compound and hydroxamic acids, in general, are of significant interest in various fields, including medicinal chemistry, analytical chemistry, and materials science.[1] In the pharmaceutical industry, the ability of these compounds to sequester metal ions is exploited in the design of enzyme inhibitors, particularly for metalloenzymes where a metal ion is crucial for catalytic activity.[2]

Synthesis and Characterization of this compound

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of ethyl acetimidate hydrochloride with hydroxylamine.[3]

Experimental Protocol: Synthesis of Ethyl Acetohydroximate (EAH) [3]

-

Materials: Acetonitrile, ethanol (B145695), acetyl chloride, hydroxylamine, potassium carbonate.

-

Step 1: Preparation of Ethyl Acetimidate Hydrochloride: Acetonitrile and ethanol are reacted in the presence of acetyl chloride to yield ethyl acetimidate hydrochloride. This method avoids the direct use of hydrogen chloride gas.

-

Step 2: Formation of Ethyl Acetohydroximate: The prepared ethyl acetimidate hydrochloride is then reacted with hydroxylamine and potassium carbonate.

-

Purification: The product, ethyl acetohydroximate, can be obtained in high yield without the need for column chromatography.

This synthetic route is advantageous as it allows for the synthesis of various EAH derivatives by using different alcohols and nitriles under similar reaction conditions.[3]

Caption: Workflow for the synthesis of this compound.

Characterization of this compound-Metal Complexes

The formation and properties of metal complexes with this compound can be investigated using various analytical techniques.

Experimental Protocol: Characterization of Metal Complexes

-

Potentiometric Titration: This is a standard method to determine the stability constants of metal complexes. It involves titrating a solution containing the metal ion and the ligand (this compound) with a standard solution of a strong base. The change in pH is monitored, and the data is used to calculate the formation constants of the metal-ligand species.

-

UV-Vis Spectrophotometry: The formation of a metal complex often results in a change in the ultraviolet-visible absorption spectrum. This technique can be used to study the stoichiometry of the complex and to determine its stability constant. The absorbance of a series of solutions containing varying concentrations of the metal and ligand is measured at a specific wavelength.

-

Calorimetry: Isothermal titration calorimetry (ITC) can be used to directly measure the heat change associated with the binding of a metal ion to this compound. This provides information on the enthalpy (ΔH) and entropy (ΔS) of complexation, offering a complete thermodynamic profile of the interaction.

-

Spectroscopic Methods (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O and N-O bonds upon complexation. Nuclear magnetic resonance (NMR) spectroscopy can also provide structural information about the resulting metal complexes in solution.

Quantitative Data: Binding Affinities and Thermodynamics

Table 1: Thermodynamic Parameters for Acetohydroxamic Acid (AHA) Complexes with Vanadium(IV) and Vanadium(V) [4]

| Metal Ion | Complex | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| V(IV) | ML | - | -166.0 | 672.30 |

| ML₂ | - | -83.0 | 475.38 | |

| ML₃ | - | -86.0 | 567.12 | |

| V(V) | ML | -457 | - | 783 |

| ML₂ | - | - | - | |

| ML₃ | - | - | - |

Data for V(V) complexes showed a general trend of ML > ML₂ > ML₃ for ΔG and ΔH (negative values), and the same order for ΔS (positive values). For V(IV) complexes, the order for ΔG, ΔH, and ΔS was ML > ML₃ > ML₂.[4]

Table 2: Stability Constants (log K) for Fe(III)-Acetohydroxamate Complexes [5]

| Complex | log K |

| [Fe(AHA)]²⁺ | 11.4 |

| [Fe(AHA)₂]⁺ | 9.6 |

| [Fe(AHA)₃] | 7.6 |

Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent.

Mechanism of Action and Signaling Pathways

The chelating ability of this compound is central to its mechanism of action in biological systems, particularly as an inhibitor of metalloenzymes.

Inhibition of Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Hydroxamic acids, including acetohydroxamic acid, are potent inhibitors of urease.[6] The inhibitory mechanism involves the chelation of the two nickel ions present in the active site of the enzyme by the hydroxamic acid functional group. The carbonyl and hydroxylamino oxygens of the hydroxamic acid coordinate to the nickel ions, blocking the active site and preventing the binding of the urea substrate.[7]

Caption: Signaling pathway of urease inhibition by hydroxamic acids.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[8] Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis and arthritis. Hydroxamic acid-based compounds are among the most potent inhibitors of MMPs. The mechanism of inhibition involves the hydroxamate group acting as a strong chelator for the catalytic zinc ion (Zn²⁺) in the active site of the MMP. This chelation prevents the zinc ion from participating in the hydrolysis of the peptide bonds of the substrate proteins.

Caption: Signaling pathway of MMP inhibition by hydroxamic acids.

Conclusion

This compound is a valuable chelating agent with significant applications in chemistry and pharmacology. Its ability to form stable complexes with a variety of metal ions, particularly those found in the active sites of metalloenzymes, makes it a powerful tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its synthesis, characterization, quantitative binding data (approximated from acetohydroxamic acid), and its mechanisms of action as an enzyme inhibitor. Further research to determine the specific stability constants and thermodynamic parameters of this compound with a broader range of divalent metal ions will be crucial for the rational design of new therapeutic agents and other advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. iupac.org [iupac.org]

- 3. ijtsrd.com [ijtsrd.com]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cost-nectar.eu [cost-nectar.eu]

- 7. Validation of UV-Vis spectrophotometric and colorimetric methods to quantify methotrexate in plasma and rat skin tissue: Application to in vitro release, ex vivo and in vivo studies from dissolving microarray patch loaded pH-sensitive nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Metalloenzyme Inhibition: A Technical Guide to Ethyl Acetohydroxamate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetohydroxamate serves as a crucial starting material in the synthesis of hydroxamic acids, a prominent class of compounds in medicinal chemistry.[1][2][3] The significance of the hydroxamic acid moiety lies in its potent ability to chelate metal ions, particularly zinc (Zn²⁺), which is a key component in the active sites of many metalloenzymes.[4][5] This chelating property makes hydroxamic acid derivatives effective inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), both of which are implicated in a variety of diseases, most notably cancer.[6] This technical guide delineates the fundamental principles of utilizing this compound in the discovery of novel therapeutics, focusing on its conversion to active hydroxamic acids and the subsequent evaluation of these derivatives as metalloenzyme inhibitors.

From Precursor to Potent Inhibitor: The Role of this compound

This compound is not typically the final active pharmaceutical ingredient. Instead, its primary role is that of a key chemical intermediate.[1][2] Its structure provides the necessary scaffold for the straightforward synthesis of a diverse range of hydroxamic acids.

General Synthesis of Hydroxamic Acids from this compound

The conversion of this compound to a target hydroxamic acid generally involves the reaction of the ethyl ester with hydroxylamine. This process can be adapted to introduce various side chains and functional groups, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.[7][8]

Core Principles of Metalloenzyme Inhibition by Hydroxamic Acids

Hydroxamic acids exert their inhibitory effects by coordinating with the metal ion, typically zinc, in the enzyme's active site. This interaction blocks the substrate from binding and prevents the catalytic action of the enzyme.[4][5]

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Hydroxamic acid-based HDAC inhibitors bind to the zinc ion in the HDAC active site, leading to hyperacetylation of histones, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and apoptosis.[9]

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their dysregulation is associated with cancer invasion and metastasis. Hydroxamic acid-based MMP inhibitors function by chelating the catalytic zinc ion, thereby preventing the breakdown of the ECM and inhibiting tumor progression and angiogenesis.[6][10]

Quantitative Data on Hydroxamic Acid-Based Inhibitors

The following tables summarize the inhibitory activities of various hydroxamic acid derivatives, synthesized from precursors like this compound, against different HDAC and MMP isoforms, as well as their anti-proliferative effects on cancer cell lines.

Table 1: Inhibitory Activity of Hydroxamic Acid Derivatives against HDAC Isoforms

| Compound ID | Target Isoform | IC50 (µM) | Reference |

| 3A | HDAC2 | 0.89 | [6] |

| 3B | HDAC1 | 0.44 | [6] |

| 3B | HDAC2 | 1.94 | [6] |

| YSL-109 | HDAC1 | 259.439 | [11] |

| YSL-109 | HDAC6 | 0.000537 | [11] |

| YSL-109 | HDAC8 | 2.24 | [11] |

| 1a | HDACs (Pan) | 7.1 | [12] |

| 12 | HDAC4 | > 100 | [13] |

| 12 | HDAC8 | 2.7 | [13] |

| 29 | HDAC4 | 16.6 | [2] |

| 29 | HDAC8 | 1.2 | [2] |

| 76j | HDAC1 | 0.02981 | [14] |

| 76j | HDAC3 | 0.02471 | [14] |

| 76j | HDAC6 | 0.02129 | [14] |

| 9HDA020C06 | HDAC11 | 1.1 | [15] |

Table 2: Anti-proliferative Activity of Hydroxamic Acid Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 3A | SH-SY5Y (Neuroblastoma) | 8.49 | [6] |

| 3B | SH-SY5Y (Neuroblastoma) | 4.44 | [6] |

| SAHA | SH-SY5Y (Neuroblastoma) | 0.91 | [6] |

| YSL-109 | HepG2 (Hepatocellular Carcinoma) | 3.39 | [11] |

| YSL-109 | MCF-7 (Breast Cancer) | 3.41 | [11] |

| YSL-109 | HCC1954 (Breast Cancer) | 3.41 | [11] |

| YSL-109 | SH-SY5Y (Neuroblastoma) | 6.42 | [11] |

Table 3: Inhibitory Activity of Hydroxamic Acid Derivatives against MMPs

| Compound | Target MMP | IC50 (µM) | Reference |

| Peptide Hydroxamates | MMP-2 | 10-100 | [15] |

| Compound 5 | MMP-1 | 0.18 | [16] |

Experimental Protocols

HDAC Inhibitor Screening Assay (Fluorometric)

This protocol provides a method for screening potential HDAC inhibitors.

Materials:

-

HDAC1 (human recombinant)

-

HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC Substrate (acetylated fluorometric substrate)

-

HDAC Developer

-

Test compounds and controls (e.g., Trichostatin A)

-

96-well microplate

-

Fluorescence plate reader (Ex. 340-360 nm, Em. 440-465 nm)

Procedure:

-

Reagent Preparation:

-

Dilute 10X HDAC Assay Buffer to 1X with ultrapure water.

-

Dilute HDAC1 enzyme in 1X Assay Buffer.

-

Prepare serial dilutions of test compounds and controls.

-

-

Assay Plate Setup:

-

Add 140 µL of Assay Buffer, 10 µL of diluted HDAC1, and 10 µL of solvent (for 100% activity wells).

-

Add 150 µL of Assay Buffer and 10 µL of solvent (for background wells).

-

Add 140 µL of Assay Buffer, 10 µL of diluted HDAC1, and 10 µL of test compound/control.

-

-

Reaction Initiation: Add 10 µL of HDAC Substrate to all wells.

-

Incubation: Cover the plate and incubate on a shaker for 30 minutes at 37°C.

-

Development: Add HDAC developer to each well and incubate as recommended by the manufacturer.

-

Measurement: Read the fluorescence on a plate reader.

-

Data Analysis: Subtract the background fluorescence and calculate the percent inhibition for each compound concentration to determine the IC50 value.[17]

Gelatin Zymography for MMP Activity

This protocol is used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.[1][2]

Materials:

-

10% Polyacrylamide gels co-polymerized with 1 mg/mL gelatin

-

Non-reducing sample buffer

-

Electrophoresis apparatus

-

Washing buffer (e.g., 50 mM Tris-HCl, 2% Triton X-100, pH 7.4)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 1% Triton X-100, 5 mM CaCl₂, pH 7.4)

-

Staining solution (0.5% Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Sample Preparation: Prepare protein samples (e.g., from cell culture supernatant) in non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load samples onto the gelatin-containing gel and run at 150 V at 4°C until adequate separation is achieved.[18]

-

Washing: Wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow enzyme renaturation.[18]

-

Incubation: Incubate the gel in incubation buffer for 16-48 hours at 37°C to allow for gelatin digestion by MMPs.[4][19]

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands (indicating gelatinolytic activity) appear against a blue background.

-

Analysis: Quantify the clear bands using densitometry.

Caspase-3 Activity Assay for Apoptosis (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysate from treated and untreated cells

-

1X Assay Buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Caspase-3 inhibitor (for control)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Cell Lysis: Lyse cells to release cellular contents, including caspases.

-

Assay Setup:

-

Add cell lysate to wells.

-

Add 1X Assay Buffer.

-

Add Caspase-3 inhibitor to control wells.

-

-

Reaction Initiation: Add Caspase-3 substrate to all wells and mix.

-

Incubation: Incubate the plate at 37°C for 1.5-2 hours.[20]

-

Measurement: Read the absorbance at 405 nm. The amount of p-nitroaniline released from the substrate is proportional to the caspase-3 activity.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with a test compound.[21][22]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at 4°C for at least 2 hours or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer.

-

The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Visualizing the Principles: Diagrams and Workflows

Signaling Pathways

Experimental and Drug Discovery Workflows

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Gelatin zymography protocol | Abcam [abcam.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 3.7. Human Cancer Cell MMP Assay (Gelatin Zymography) [bio-protocol.org]

- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors [mdpi.com]

- 16. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioscience.co.uk [bioscience.co.uk]

- 18. med.upenn.edu [med.upenn.edu]

- 19. 2.3. Determination of MMP Activity by Gelatin Zymography [bio-protocol.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Comprehensive Technical Guide to the Safe Handling of Ethyl Acetohydroxamate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for ethyl acetohydroxamate in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Introduction to this compound

This compound (CAS No. 10576-12-2) is a chemical intermediate utilized in the synthesis of various compounds, including O-acyl- and O-nitrophenylhydroxylamines.[1][2] It is recognized for its role in the development of pharmaceuticals and agrochemicals.[3] Given its chemical properties, understanding and implementing proper safety measures are paramount.

Hazard Identification and Classification

This compound is classified as a flammable liquid and an irritant.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Flammable liquids: Category 3[4]

-

Skin irritation: May cause skin irritation.[4]

-

Eye irritation: May cause serious eye irritation.[4]

-